molecular formula C11H12N2 B1306999 3-(Dimethylamino)-2-phenylprop-2-enenitrile

3-(Dimethylamino)-2-phenylprop-2-enenitrile

Cat. No. B1306999
M. Wt: 172.23 g/mol
InChI Key: VDKZGONUAHUVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-2-phenylprop-2-enenitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylamino)-2-phenylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-2-phenylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Dimethylamino)-2-phenylprop-2-enenitrile

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

3-(dimethylamino)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-13(2)9-11(8-12)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

VDKZGONUAHUVJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 5.1 grams (0.044 mole) of benzyl cyanide and 8.7 grams (0.065 mole) of N,N-dimethylformamide dimethyl acetal in 150 mL of methanol was heated at reflux for about 20 hours. After this time gas chromatographic analysis of the reaction mixture indicated that the reaction was not complete. An additional 3.0 mL of the intermediate acetal (total--0.088 mole) was added, and the heating at reflux was continued an additional 24 hours. After this time the reaction mixture was concentrated under reduced pressure to a residue. The residue was triturated with 25% methylene chloride in petroleum ether, yielding 5.9 grams of 1-cyano-1-phenyl-2-(N,N-dimethylamino)ethene. The NMR spectrum was consistent with the proposed structure.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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